2-Methoxy-4-methyl-1,3-thiazol-5-amine
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Overview
Description
2-Methoxy-4-methyl-1,3-thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure, which contribute to their unique chemical properties
Preparation Methods
The synthesis of 2-Methoxy-4-methyl-1,3-thiazol-5-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxy-4-methylthiazole with an amine source under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methoxy-4-methyl-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-4-methyl-1,3-thiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-4-methyl-1,3-thiazol-5-amine can be compared with other thiazole derivatives, such as:
2-Methyl-4-phenyl-1,3-thiazole: Known for its antimicrobial properties.
2-Amino-4-methyl-1,3-thiazole: Studied for its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C5H8N2OS |
---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(6)9-5(7-3)8-2/h6H2,1-2H3 |
InChI Key |
JZDZEFSOCZOBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)OC)N |
Origin of Product |
United States |
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